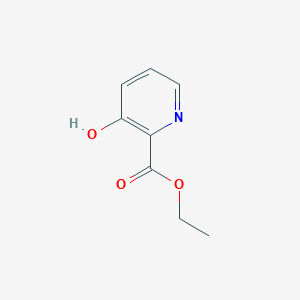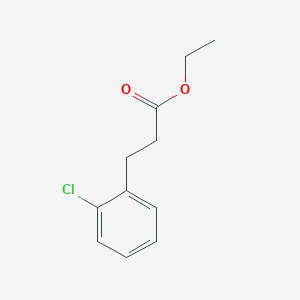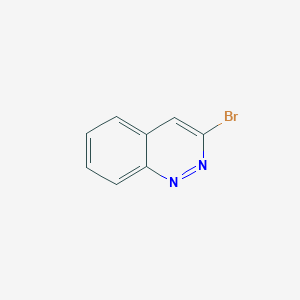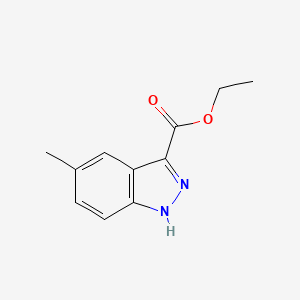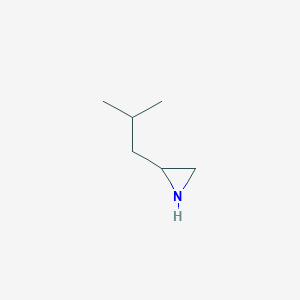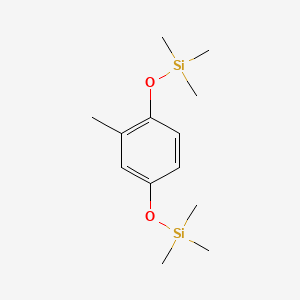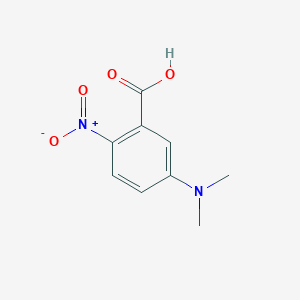![molecular formula C32H32O13 B1602101 4-(4-Hydroxyphenyl)-2-butanone O-[2-galloyl-6-p-coumaroylglucoside] CAS No. 105274-16-6](/img/structure/B1602101.png)
4-(4-Hydroxyphenyl)-2-butanone O-[2-galloyl-6-p-coumaroylglucoside]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Hydroxyphenyl)-2-butanone O-[2-galloyl-6-p-coumaroylglucoside] is a complex organic compound that belongs to the class of acylated flavonoids. These compounds are known for their diverse biological activities and potential health benefits. This particular compound is characterized by the presence of a hydroxyphenyl group, a butanone moiety, and a glucoside linkage with galloyl and p-coumaroyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxyphenyl)-2-butanone O-[2-galloyl-6-p-coumaroylglucoside] typically involves multiple steps, including the protection and deprotection of functional groups, glycosylation, and acylation reactions. The starting materials often include 4-hydroxyphenyl-2-butanone, glucose derivatives, and acylating agents such as galloyl chloride and p-coumaroyl chloride. The reactions are usually carried out under controlled conditions, with specific catalysts and solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of enzyme-catalyzed reactions to achieve regioselective glycosylation and acylation. These methods are advantageous due to their specificity, mild reaction conditions, and environmental friendliness. Additionally, large-scale synthesis may employ continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxyphenyl)-2-butanone O-[2-galloyl-6-p-coumaroylglucoside] can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the butanone moiety can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohols and reduced derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a model compound for studying acylation and glycosylation reactions.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Potential therapeutic agent for neuroprotective and anticancer activities.
Industry: Utilized in the development of natural preservatives and functional foods.
Mechanism of Action
The biological effects of 4-(4-Hydroxyphenyl)-2-butanone O-[2-galloyl-6-p-coumaroylglucoside] are primarily attributed to its ability to modulate various molecular targets and pathways. It can:
Scavenge free radicals: The compound’s antioxidant properties help neutralize reactive oxygen species (ROS).
Inhibit enzymes: It can inhibit enzymes involved in inflammation and oxidative stress, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Protect cellular structures: The compound helps maintain the integrity of cellular membranes and the blood-brain barrier.
Comparison with Similar Compounds
Similar Compounds
Kaempferol-3-O-(2″-O-galloyl-β-d-glucopyranoside): Another acylated flavonoid with neuroprotective properties.
Quercetin-3-O-(2″-O-galloyl-β-d-galactopyranoside): Known for its antioxidant and anti-inflammatory activities.
Uniqueness
4-(4-Hydroxyphenyl)-2-butanone O-[2-galloyl-6-p-coumaroylglucoside] stands out due to its unique combination of hydroxyphenyl, butanone, and glucoside moieties, which confer distinct chemical reactivity and biological activities. Its dual acylation with galloyl and p-coumaroyl groups enhances its antioxidant capacity and potential therapeutic applications.
Properties
CAS No. |
105274-16-6 |
|---|---|
Molecular Formula |
C32H32O13 |
Molecular Weight |
624.6 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-2-[4-(3-oxobutyl)phenoxy]oxan-3-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C32H32O13/c1-17(33)2-3-18-6-11-22(12-7-18)43-32-30(45-31(41)20-14-23(35)27(38)24(36)15-20)29(40)28(39)25(44-32)16-42-26(37)13-8-19-4-9-21(34)10-5-19/h4-15,25,28-30,32,34-36,38-40H,2-3,16H2,1H3/b13-8+/t25-,28-,29+,30-,32-/m1/s1 |
InChI Key |
QIEOAEKNEKYVTH-IQDFXBJLSA-N |
SMILES |
CC(=O)CCC1=CC=C(C=C1)OC2C(C(C(C(O2)COC(=O)C=CC3=CC=C(C=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |
Isomeric SMILES |
CC(=O)CCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)/C=C/C3=CC=C(C=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)OC2C(C(C(C(O2)COC(=O)C=CC3=CC=C(C=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |
melting_point |
134-136°C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1602018.png)
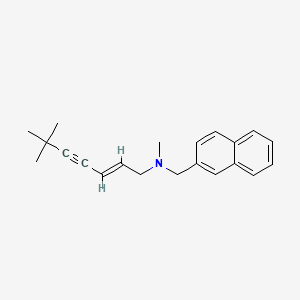

![2-Methylbenzo[d]thiazole-5-carbonitrile](/img/structure/B1602028.png)

